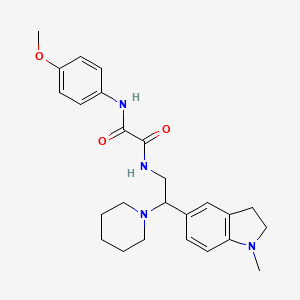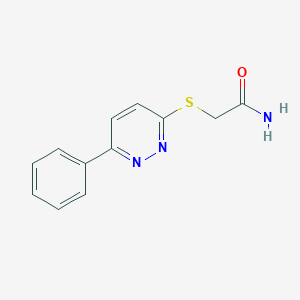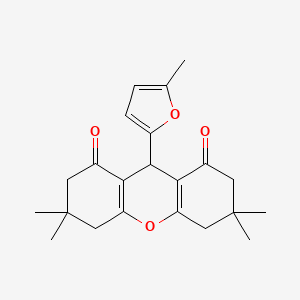
3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C22H26O4 and its molecular weight is 354.446. The purity is usually 95%.
BenchChem offers high-quality 3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
One-pot Synthesis and Photophysical Properties
A study by Verma et al. (2011) described a facile and efficient protocol for synthesizing 9-aryl/alkyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8-octahydroxanthene-1,8-diones through a one-pot reaction of dimedone with aldehydes, highlighting the substance's photophysical properties via UV–vis and fluorescence spectroscopy. This approach is noted for its simplicity, high yield, and excellent purity, emphasizing the compound's potential in various scientific applications due to its significant optical behaviors (Verma et al., 2011).
Molecular Structure and Conformation
Abdelhamid et al. (2011) focused on the molecular structure of a similar compound, demonstrating how tetramethyloctahydroxanthen-1,8-dione substituents are arranged, offering insights into the compound's spatial configuration and its implications for chemical reactivity and interaction (Abdelhamid et al., 2011).
Synthetic Methodologies and Reaction Mechanisms
The work of Navarro et al. (2016) presents a synthesis method for the title compound via a one-pot reaction, showcasing an environmentally friendly process with a proposed reaction mechanism. This emphasizes the compound's utility in organic synthesis, particularly in creating complex molecules through simple, green chemistry approaches (Navarro et al., 2016).
Environmental Impact and Green Chemistry
A notable study by Kang et al. (2008) on the condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids highlights the environmental benefits of using green solvents in the synthesis of xanthene derivatives. This research underscores the compound's relevance in promoting sustainable chemical practices (Kang et al., 2008).
Crystal Structures and Analytical Techniques
Shi et al. (2007) synthesized and analyzed the crystal structures of related compounds, providing detailed insights into their molecular arrangements. Such studies are crucial for understanding the physical and chemical properties of these compounds, informing their potential applications in materials science and molecular engineering (Shi et al., 2007).
Eigenschaften
IUPAC Name |
3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-12-6-7-15(25-12)20-18-13(23)8-21(2,3)10-16(18)26-17-11-22(4,5)9-14(24)19(17)20/h6-7,20H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSGZZLPHBYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2579143.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2579144.png)
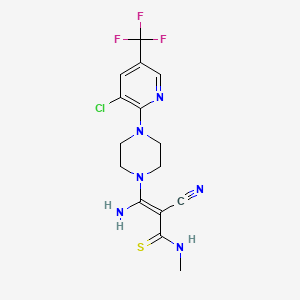
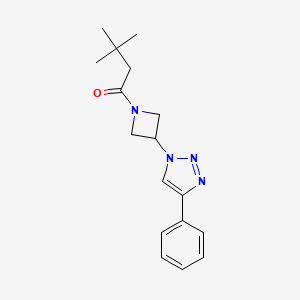
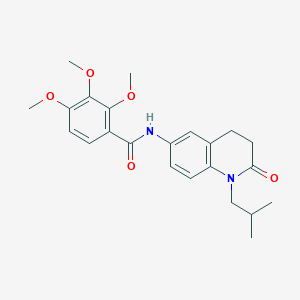
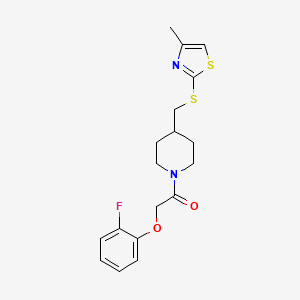
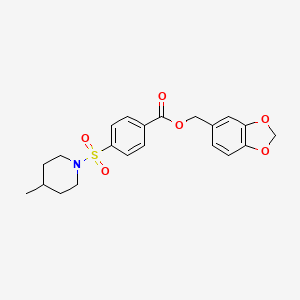
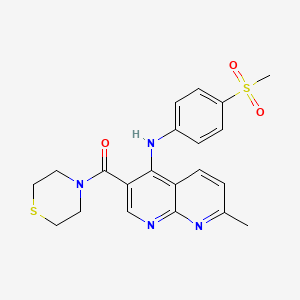
![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)
![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)
![2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2579162.png)
